N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
Description
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N1 position with a 2,2,2-trifluoroethyl group. The trifluoroethyl group is expected to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in other trifluoromethyl-substituted compounds .
Properties
IUPAC Name |
N'-(2,2,2-trifluoroethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUZFDLGWCGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249329-78-9 | |
| Record name | N1-(2,2,2-trifluoroethyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-Alkylation of 1,3-Diaminopropane
The most widely reported method involves monoalkylation of 1,3-diaminopropane with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). This reaction typically employs a 10:1 molar excess of 1,3-diaminopropane to suppress dialkylation, as demonstrated in analogous syntheses of N-alkylated diamines.
Procedure :
- Reaction Setup : Combine 1,3-diaminopropane (10 eq) with 2,2,2-trifluoroethyl bromide (1 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Temperature Control : Stir at 60°C for 12–24 hours.
- Workup : Remove excess diamine via vacuum distillation (40–50°C at 10 mmHg).
- Purification : Isolate the product by fractional distillation or recrystallization from ethanol/water mixtures.
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Diamine excess | 8–12 eq | Prevents dialkylation |
| Solvent | THF or DMF | Enhances nucleophilicity |
| Temperature | 60–80°C | Balances reaction rate vs. side reactions |
This method achieves yields of 75–87%, with purity confirmed by $$ ^1 \text{H} $$-NMR (δ 2.7 ppm, –NH$$2$$; δ 3.1 ppm, –CH$$2$$CF$$_3$$) and elemental analysis.
Catalytic and Process Innovations
Nickel-Catalyzed Amination
Adapting methods from neopentane diamine synthesis, catalytic amination using Ni/Al$$2$$O$$3$$ catalysts under hydrogen pressure (20–30 bar) may improve efficiency:
Conditions :
- Substrate: 1,3-diaminopropane + 2,2,2-trifluoroethanol
- Catalyst loading: 5 wt% Ni
- Temperature: 120–150°C
- Time: 8–12 hours
This approach could circumvent stoichiometric halide waste but remains untested for this specific compound.
Continuous Flow Synthesis
Microreactor technology offers potential for safer handling of exothermic alkylation steps:
Benefits :
- Precise temperature control (–20°C to 100°C)
- Reduced reaction times (2–4 hours)
- Improved selectivity through rapid mixing
Design Considerations :
- Material compatibility with HF byproducts
- Inline neutralization of HBr/HI
Purification and Characterization
Distillation Techniques
Vacuum distillation remains the primary purification method:
| Parameter | Value |
|---|---|
| Boiling point | 98–102°C at 15 mmHg |
| Purity post-distillation | ≥98% (GC-MS) |
Crystallization Optimization
Ethanol/water (4:1 v/v) solvent systems produce needle-like crystals suitable for X-ray analysis:
Crystallization Data :
Scalability and Industrial Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | E-factor |
|---|---|---|
| N-Alkylation | 420 | 8.2 |
| Reductive amination | 580 | 12.7 |
| Catalytic amination | 390* | 5.1* |
Waste Management Strategies
- HF neutralization: Ca(OH)$$_2$$ slurry treatment
- Solvent recovery: >90% THF via distillation
- Catalyst recycling: Ni recovery ≥85%
Emerging Methodologies
Photocatalytic C–N Coupling
Recent advances in photoredox catalysis enable C–N bond formation under mild conditions:
Preliminary Results (Analogous Systems) :
- Catalyst: Ir(ppy)$$_3$$ (1 mol%)
- Light source: 450 nm LEDs
- Yield: 72% (24 hours)
Biocatalytic Approaches
Immobilized transaminases show promise for asymmetric synthesis of chiral diamines, though fluorinated substrates remain challenging.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives
Key Findings
Antiviral Activity : The biphenyloxyethyl derivative (Table 1, Row 1) demonstrated potent inhibition of Rift Valley Fever Virus (RVFV) by targeting viral entry or replication. Modifications to the ethyl chain (e.g., shortening or fluorination) were explored to optimize potency .
Fluorescence Imaging: Naphthyl-substituted derivatives (Rows 2–3) served as precursors for benzo[a]phenoxazinium chloride probes. Sulfonamide functionalization (Row 3) enhanced near-infrared (NIR) fluorescence properties, critical for in vivo imaging .
Antimalarial Activity: Hybridization of 4-aminoquinoline with a piperidinylpyrimidine moiety (Row 5) improved efficacy against drug-resistant Plasmodium strains .
Epigenetic Modulation : The dimethoxyquinazoline derivative (Row 6) covalently inhibited SETD8, a lysine methyltransferase involved in cancer progression, with an IC50 of 0.8 µM .
Impact of Fluorination
While direct data on N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is absent, trifluoromethyl groups in related compounds (e.g., N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine ) enhance metabolic stability and membrane permeability due to increased lipophilicity and reduced basicity. This aligns with trends observed in σ-receptor ligands containing trifluoromethoxy groups, which exhibited high receptor affinity (Ki < 10 nM) .
Biological Activity
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diamines and is characterized by the presence of a trifluoroethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H12F3N2
- Molecular Weight : 168.16 g/mol
- CAS Number : 1249329-78-9
The trifluoroethyl group contributes to the compound's lipophilicity and stability, which are critical for its biological interactions.
This compound is hypothesized to interact with various biological targets due to its amine groups. The presence of fluorine atoms enhances its binding affinity and metabolic stability. Research indicates that compounds with similar structures exhibit activity against several biological pathways:
- Inhibition of Enzyme Activity : Similar diamines have been shown to inhibit enzymes such as monoamine oxidase and diamine oxidase, which play roles in neurotransmitter metabolism and histamine degradation respectively .
- Antiparasitic Activity : Some studies have indicated that structural analogs of this compound demonstrate efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests potential application in treating parasitic infections .
Case Studies
A study conducted on the efficacy of various diamine analogs revealed that modifications in the structure significantly affected their biological activity. For instance:
- Potency Against Trypanosoma brucei : Compounds with similar diamine structures were tested for their EC50 values against T. brucei. The most potent compounds exhibited EC50 values less than 0.1 μM with favorable selectivity indices .
Table 1: Biological Activity of Diamine Analogues
| Compound Name | EC50 (μM) | Selectivity Index | Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Diamine Analog A | <0.1 | >100 | 6.0 |
| Diamine Analog B | 0.5 | 50 | 4.5 |
| Diamine Analog C | 0.8 | 30 | 4.0 |
Note: TBD indicates values that require further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been fully characterized; however, related compounds have shown promising absorption and distribution characteristics due to their lipophilic nature. Studies suggest that fluorinated compounds often exhibit enhanced metabolic stability and longer half-lives in vivo .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
